

Application Note: Spectrophotometric Determination of Ammonia using the Indophenol Blue Method

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Compound of Interest

Compound Name: Indophenol blue

Cat. No.: B086387

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Introduction

The spectrophotometric determination of ammonia via the **indophenol blue** method is a robust and widely utilized analytical technique. Based on the Berthelot reaction, this method is valued for its high sensitivity and cost-effectiveness.[1][2] In an alkaline medium, ammonia reacts with a phenolic compound and a hypochlorite source to form a distinct blue-colored indophenol dye. [3] The reaction is typically accelerated by a catalyst, most commonly sodium nitroprusside (sodium nitroferricyanide).[4][5] The intensity of the blue color, which is directly proportional to the ammonia concentration, is quantified by measuring its absorbance with a spectrophotometer at a wavelength between 630 and 655 nm.[3][4][6] This method is applicable across various fields, including environmental monitoring (water and air quality), clinical chemistry, and industrial process control.[5][7]

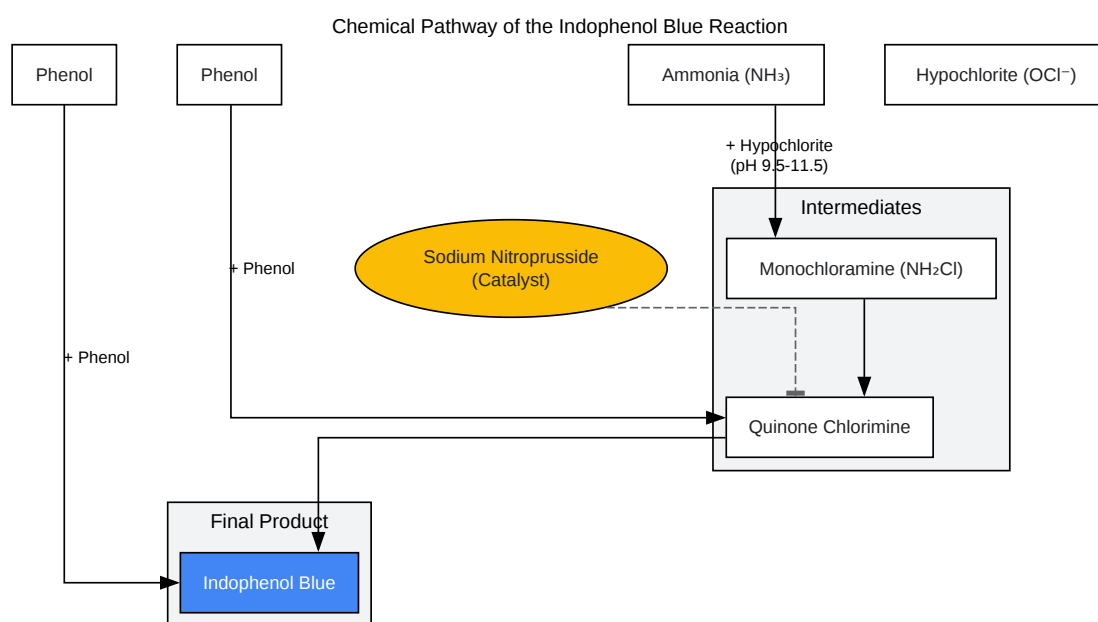
Principle of the Berthelot Reaction

The Berthelot reaction is a multi-step process:

- **Monochloramine Formation:** In a basic solution (pH 9.5-11.5), ammonia reacts with hypochlorite ions (OCl^-) to form monochloramine (NH_2Cl).[3][4][8]
- **Quinone Chlorimine Formation:** The newly formed monochloramine then reacts with a phenol molecule. This step is catalyzed by sodium nitroprusside and results in the formation

of a quinone chlorimine intermediate.[3][4]

- Indophenol Dye Formation: Finally, the quinone chlorimine couples with a second phenol molecule to produce the indophenol dye.[4] In its dissociated state in the alkaline solution, this dye exhibits a characteristic blue color.[3]



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A diagram illustrating the key steps of the Berthelot reaction.

Quantitative Data Summary

The **Indophenol Blue** method's performance characteristics can vary based on the specific protocol and matrix.

Parameter	Typical Value(s)	Source(s)
Wavelength (λ_{max})	630 nm, 640 nm, 655 nm	[5][9],[4],[6]
Linear Range	0.01 - 2.0 mg/L $\text{NH}_3\text{-N}$	[8]
0 - 0.6 mg/L $\text{NH}_3\text{-N}$	[3]	
20 - 700 $\mu\text{g}/\text{m}^3$ (air)	[5][9]	
Limit of Detection (LOD)	0.011 mg/L (11 ppb)	[10]
0.026 mg/L	[11]	
Reaction Time	30 minutes to 2 hours	[3][5]

Common Interferences

Several substances can interfere with the accuracy of the **indophenol blue** method.

Interfering Agent	Effect	Mitigation Strategy	Source(s)
Turbidity	Scatters light, causing high absorbance readings.	Filter sample prior to analysis.	[7]
Ca ²⁺ , Mg ²⁺ (Hardness)	Precipitation of hydroxides in alkaline solution.	Add a chelating agent like EDTA or sodium citrate.	[3][7][9]
Heavy Metals (Fe, Cr, Mn)	Positive interference due to precipitation.	Addition of EDTA.	[9]
Copper (Cu ²⁺)	Negative interference by inhibiting color development.	Addition of EDTA.	[9]
Sulfide, Nitrite	Can interfere at high concentrations.	Specific pre-treatment may be required if levels are excessive.	[9]
Sulfur Dioxide (SO ₂)	Negative interference, especially in gas samples.	Bubble oxygen through the absorbing solution to oxidize SO ₂ .	[12]
Formaldehyde	Causes a negative interference of 10-15%.	Method modification or sample pre-treatment may be needed.	[9]

Experimental Workflow and Protocols

The general procedure involves sample collection and preparation, reagent addition, color development, and spectrophotometric measurement.

A flowchart of the typical procedure for ammonia determination.

Protocol 1: Standard Method for Water Samples

This protocol is adapted for the analysis of ammonia in aqueous samples like drinking or surface water.^{[5][7]}

1. Materials and Equipment:

- Spectrophotometer capable of measuring at 630 nm
- Volumetric flasks and pipettes
- Graduated cylinders
- Ammonia-free deionized water
- Ammonium chloride (NH_4Cl), analytical grade
- Phenol
- Sodium nitroprusside ($\text{Na}_2[\text{Fe}(\text{CN})_5\text{NO}] \cdot 2\text{H}_2\text{O}$)
- Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, ~5%)
- Sodium hydroxide (NaOH)
- Disodium phosphate (Na_2HPO_4)

2. Reagent Preparation:

- Ammonia Stock Solution (1000 mg/L $\text{NH}_3\text{-N}$): Dissolve 3.819 g of anhydrous NH_4Cl in 1 L of ammonia-free water.
- Standard Ammonia Solution (10 mg/L $\text{NH}_3\text{-N}$): Dilute 10 mL of the stock solution to 1 L with ammonia-free water. Prepare fresh working standards by further dilution.
- Phenol Solution: In a 1 L volumetric flask, dissolve 83 g of phenol in ~500 mL of water. While stirring and cooling under a water faucet, cautiously add 32 g of NaOH in small increments. Once dissolved and cooled, dilute to the mark with water.^[8]

- Sodium Nitroprusside Solution (0.5% w/v): Dissolve 0.5 g of sodium nitroprusside in 100 mL of ammonia-free water. Store in a dark bottle.
- Alkaline Hypochlorite Solution: Mix 100 mL of sodium hypochlorite solution with 30 mL of 6 M NaOH solution.

3. Analytical Procedure:

- Pipette 10 mL of the sample (or a suitable aliquot diluted to 10 mL) into a 25 mL graduated cylinder or volumetric flask.
- Prepare a blank using 10 mL of ammonia-free water and a series of standards (e.g., 0.1, 0.2, 0.5, 1.0 mg/L $\text{NH}_3\text{-N}$).
- Add 2 mL of the Phenol solution to each flask and mix.
- Add 1 mL of the Sodium Nitroprusside solution and mix thoroughly.
- Add 2.5 mL of the Alkaline Hypochlorite solution, stopper the flask, and mix by inversion.
- Dilute to 25 mL with ammonia-free water, mix well, and allow the color to develop in the dark for at least 30 minutes at room temperature.^[5]
- Measure the absorbance of the standards and samples against the blank at 630 nm.

Protocol 2: Salicylate Method for Biological/Electrocatalysis Samples

This modified protocol uses sodium salicylate, a less toxic alternative to phenol, and is suitable for determining ammonia produced in electrocatalytic nitrogen reduction (NRR) experiments or in biological lysates.^{[1][6][13]}

1. Materials and Equipment:

- Spectrophotometer capable of measuring at 655 nm
- Standard laboratory glassware

- Ammonia-free deionized water
- Ammonium chloride (NH_4Cl)
- Sodium salicylate ($\text{C}_7\text{H}_5\text{NaO}_3$)
- Sodium citrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7$)
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaClO) solution (0.05 M)
- Sodium nitroprusside ($\text{Na}_2[\text{Fe}(\text{CN})_5\text{NO}] \cdot 2\text{H}_2\text{O}$)

2. Reagent Preparation:

- Ammonia Standards: Prepare as described in Protocol 1.
- Coloring Reagent: Prepare a solution containing 1 M NaOH , 5% (w/v) sodium salicylate, and 5% (w/v) sodium citrate.
- Oxidizing Solution: 0.05 M NaClO solution.
- Catalyst Solution: 1% (w/v) sodium nitroprusside solution. Store in a dark bottle and prepare fresh if instability is suspected.[\[13\]](#)

3. Analytical Procedure:

- Pipette 2 mL of the sample (e.g., electrolyte from an NRR cell) into a test tube.
- Prepare a blank using 2 mL of the corresponding matrix (e.g., fresh electrolyte) and a series of standards.
- Sequentially add the following reagents to each tube:
 - 2 mL of the Coloring Reagent (Salicylate/Citrate).
 - 1 mL of the Oxidizing Solution (0.05 M NaClO).

- 0.2 mL of the Catalyst Solution (1% Sodium Nitroprusside).[\[6\]](#)[\[13\]](#)
- Mix the solution thoroughly after each addition.
- Allow the mixture to stand at room temperature for 2 hours to ensure full color development.
[\[6\]](#)[\[13\]](#)
- Measure the absorbance of the standards and samples against the blank at 655 nm.[\[6\]](#)

Data Analysis and Calculations

- Calibration Curve: Plot the absorbance values of the prepared standards (on the y-axis) against their corresponding concentrations (on the x-axis).
- Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form $y = mx + c$, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The R^2 value should be >0.99 for a valid calibration.
- Calculate Sample Concentration: Use the absorbance of the unknown sample to calculate its concentration using the regression equation: $\text{Concentration} = (\text{Absorbance}_{\text{sample}} - c) / m$
- Final Concentration: Adjust the calculated value for any dilution factors used during sample preparation.

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